molecular formula C10H10ClN3OS B5790187 1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea

1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No.: B5790187
M. Wt: 255.72 g/mol
InChI Key: NDKQFKQLYSXRDK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a dihydrothiazolyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with carbonyl diimidazole to form the corresponding carbamate. This intermediate is then reacted with 2-aminothiazoline to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the chlorophenyl and dihydrothiazolyl groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)thiourea: This compound differs by having a thiourea moiety instead of a urea moiety.

    1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)carbamate: This compound has a carbamate group instead of a urea group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c11-7-1-3-8(4-2-7)13-9(15)14-10-12-5-6-16-10/h1-4H,5-6H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKQFKQLYSXRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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